molecular formula C24H44Cl2N4O3 B610097 Philanthotoxin 74 CAS No. 1227301-51-0

Philanthotoxin 74

Cat. No. B610097
M. Wt: 507.54
InChI Key: HWTJQQMIKVJWLH-IKXQUJFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Philanthotoxin 74, also known as PhTX-74, is a synthetic analogue of the naturally-occurring wasp venom toxin philanthotoxin . It has a molecular formula of C24H42N4O3 . It is a subtype-selective AMPA receptor antagonist that inhibits homomeric GluR1 and GluR3 as well as heteromeric GluR1/2 receptors .


Synthesis Analysis

The synthesis of Philanthotoxin 74 generally involves extraction and separation from the venom of the South African cobra . The venom is collected and then subjected to a series of purification and separation steps to obtain the pure compound .


Molecular Structure Analysis

The molecular weight of Philanthotoxin 74 is 434.6 g/mol . Its IUPAC name is N - [ (2 S )-1- [7- (4-aminobutylamino)heptylamino]-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide . The InChI string and the canonical SMILES for Philanthotoxin 74 are also available .


Physical And Chemical Properties Analysis

Philanthotoxin 74 is a colorless to light yellow liquid . It is almost insoluble in water at room temperature but soluble in organic solvents such as ethanol and acetone . The computed properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, and Topological Polar Surface Area are available .

Scientific Research Applications

Specific Scientific Field

Neurobiology

Summary of the Application

PhTX-74 has been used in studies of the neurobiological role of GluA2-containing α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs) . It has been found to inhibit homomeric GluA1 and GluA3 receptors nonselectively, with IC50 values in the nanomolar range (252–356 nM), and heteromeric GluA1/A2 and GluA2/A3 receptors nonselectively, with IC50 values in the micromolar range (22 μM) .

Methods of Application

PhTX-74 is applied to Xenopus oocytes expressing recombinant homo- or heteromeric combinations of GluA1, GluA2, and GluA3 in the presence of γ-2 .

Results or Outcomes

Contrary to earlier findings, recent research suggests that PhTX-74 cannot pharmacologically discriminate between GluA2-containing AMPAR subtypes .

Application in Stroke Therapy

Specific Scientific Field

Stroke Therapy

Summary of the Application

PhTX-74 has been used in studies investigating the mechanisms of hypoxia/reperfusion injury in the hippocampus . It has been found to inhibit calcium-permeable AMPARs, which are implicated in increased hippocampal synaptic transmission and neuronal damage following hypoxia .

Methods of Application

PhTX-74 is applied 5 minutes after the onset of hypoxia .

Results or Outcomes

Early application (5 min after hypoxia) of PhTX-74 (50 μM) showed significantly less propidium iodide fluorescence compared to hypoxia alone, indicating reduced cell death .

Application in Adenosine Signaling

Specific Scientific Field

Adenosine Signaling

Summary of the Application

PhTX-74 has been used in studies investigating the role of adenosine signaling and clathrin-mediated endocytosis of Glutamate AMPA receptors in delayed hypoxic injury in rat hippocampus . It has been found to inhibit calcium-permeable AMPARs, which are implicated in increased hippocampal synaptic transmission and neuronal damage following hypoxia .

Methods of Application

PhTX-74 is applied 5 minutes after the onset of hypoxia .

Results or Outcomes

Early application (5 min after hypoxia) of PhTX-74 (50 μM) showed significantly less propidium iodide fluorescence compared to hypoxia alone, indicating reduced cell death .

Application in AMPA Receptor Studies

Specific Scientific Field

AMPA Receptor Studies

Summary of the Application

PhTX-74 has been used in studies investigating the role of GluA2-containing AMPA receptors . It has been found to inhibit homomeric GluA1 and GluA3 receptors nonselectively, with IC50 values in the nanomolar range (252–356 nM), and heteromeric GluA1/A2 and GluA2/A3 receptors nonselectively, with IC50 values in the micromolar range (22 μM) .

Methods of Application

PhTX-74 is applied to Xenopus oocytes expressing recombinant homo- or heteromeric combinations of GluA1, GluA2, and GluA3 in the presence of γ-2 .

Results or Outcomes

Contrary to earlier findings, recent research suggests that PhTX-74 cannot pharmacologically discriminate between GluA2-containing AMPAR subtypes .

Application in Adenosine Signaling

Specific Scientific Field

Adenosine Signaling

Summary of the Application

PhTX-74 has been used in studies investigating the role of adenosine signaling and clathrin-mediated endocytosis of Glutamate AMPA receptors in delayed hypoxic injury in rat hippocampus . It has been found to inhibit calcium-permeable AMPARs, which are implicated in increased hippocampal synaptic transmission and neuronal damage following hypoxia .

Methods of Application

PhTX-74 is applied 5 minutes after the onset of hypoxia .

Results or Outcomes

Early application (5 min after hypoxia) of PhTX-74 (50 μM) showed significantly less propidium iodide fluorescence compared to hypoxia alone, indicating reduced cell death .

Application in AMPA Receptor Studies

Specific Scientific Field

AMPA Receptor Studies

Summary of the Application

PhTX-74 has been used in studies investigating the role of GluA2-containing AMPA receptors . It has been found to inhibit homomeric GluA1 and GluA3 receptors nonselectively, with IC50 values in the nanomolar range (252–356 nM), and heteromeric GluA1/A2 and GluA2/A3 receptors nonselectively, with IC50 values in the micromolar range (22 μM) .

Methods of Application

PhTX-74 is applied to Xenopus oocytes expressing recombinant homo- or heteromeric combinations of GluA1, GluA2, and GluA3 in the presence of γ-2 .

Results or Outcomes

Contrary to earlier findings, recent research suggests that PhTX-74 cannot pharmacologically discriminate between GluA2-containing AMPAR subtypes .

Safety And Hazards

Philanthotoxin 74 is a highly neurotoxic compound . Direct contact or inhalation of Philanthotoxin 74 may produce neurotoxic effects in humans, therefore appropriate personal protective equipment is required when handling it . It is not flammable or combustible .

properties

IUPAC Name

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTJQQMIKVJWLH-IKXQUJFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673102
Record name N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Philanthotoxin 74

CAS RN

401601-12-5
Record name N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
AC Jackson, AD Milstein, D Soto, M Farrant… - Journal of …, 2011 - Soc Neuroscience
… We then examined the action of a use-dependent antagonist of GluA2-containing AMPARs, philanthotoxin-74 (PhTx-74), on recombinant AMPARs and on GluA2-containing AMPARs in …
Number of citations: 73 www.jneurosci.org
L Kelly, C Brown, AG Gibbard, T Jackson… - Journal of …, 2023 - Wiley Online Library
… traces of the spontaneous FRs of LC noradrenergic neurons before and after the application of the GluA1/GluA3 subunit containing AMPA receptor antagonist philanthotoxin-74 (PhTx-…
Number of citations: 6 onlinelibrary.wiley.com
F Lanté, JC Toledo-Salas, T Ondrejcak… - Journal of …, 2011 - Soc Neuroscience
… In animals after the dark period, philanthotoxin 74 (PhTx)-sensitive calcium-permeable AMPA receptors (CP-AMPARs) accounted for ∼25% of total EPSP size, and current–voltage (I–V…
Number of citations: 79 www.jneurosci.org
A Nakamura, A Karashima, H Tsubokawa… - … Report; IEICE Tech …, 2013 - ken.ieice.org
… We found that i) current-voltage relationship of EPSCs showed inward rectification, and ii) eEPSCs were depressed by Philanthotoxin 74, which is antagonist of $Ca^{2+}$-permeable …
Number of citations: 0 ken.ieice.org
X Qin, MG Zaki, Z Chen, E Jakova, Z Ming… - Molecular …, 2021 - Springer
… 6 and 7) on neuronal health, we applied CP-AMPAR antagonists (Philanthotoxin-74, IEM 1460) or perampanel at different time points and then performed PI staining to compare the …
Number of citations: 7 link.springer.com
X Qin - 2018 - harvest.usask.ca
… This study suggested that Philanthotoxin-74’s potential role in distinguishing different … of the AMPAR subunits affects the affinity of Philanthotoxin-74, which might lead to difficulties in …
Number of citations: 0 harvest.usask.ca
AC Penn, A Balik, C Wozny, O Cais, IH Greger - Neuron, 2012 - cell.com
The AMPA-type glutamate receptor (AMPAR) subunit composition shapes synaptic transmission and varies throughout development and in response to different input patterns. Here, …
Number of citations: 64 www.cell.com
C Straub, S Tomita - Current opinion in neurobiology, 2012 - Elsevier
… In addition to affecting the properties of pharmacological reagents that bind to the AMPAR extracellular domain, TARPs modulate the actions of the AMPAR blocker, philanthotoxin-74, …
Number of citations: 142 www.sciencedirect.com
S Kim, EB Ziff - PLoS biology, 2014 - journals.plos.org
… Because CPARs show a shorter decay time [21],[24], we used 20 µM naspm (1-naphthyl acetyl spermine) or 5 µM PhTX (philanthotoxin-74), blockers of CPARs, to determine if CPARs …
Number of citations: 114 journals.plos.org
XH Li, HH Miao, M Zhuo - Neurochemical research, 2019 - Springer
… Our pharmacological experiments show that the application of philanthotoxin-74 (PhTx) 5 min after paired training reduced to synaptic potentiation, while PhTx had no effect on basal …
Number of citations: 55 link.springer.com

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